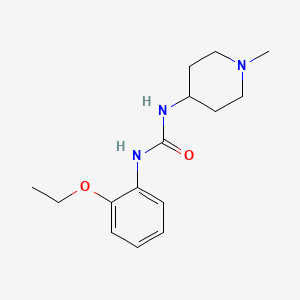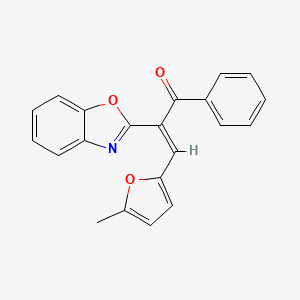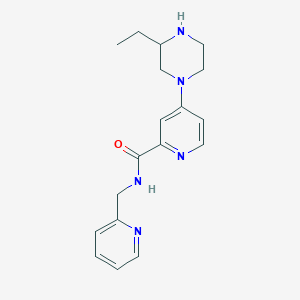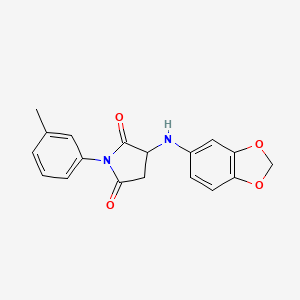![molecular formula C22H23NO3 B5311384 7-hydroxy-8-[(2-methyl-1-piperidinyl)methyl]-3-phenyl-4H-chromen-4-one](/img/structure/B5311384.png)
7-hydroxy-8-[(2-methyl-1-piperidinyl)methyl]-3-phenyl-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-hydroxy-8-[(2-methyl-1-piperidinyl)methyl]-3-phenyl-4H-chromen-4-one, commonly known as HPMC, is a synthetic compound that belongs to the family of flavonoids. HPMC is a potent and selective inhibitor of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. HPMC has been studied for its potential therapeutic applications in various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD).
Wirkmechanismus
HPMC exerts its pharmacological effects by selectively inhibiting the enzyme 7-hydroxy-8-[(2-methyl-1-piperidinyl)methyl]-3-phenyl-4H-chromen-4-one, which is involved in the degradation of cAMP. By inhibiting 7-hydroxy-8-[(2-methyl-1-piperidinyl)methyl]-3-phenyl-4H-chromen-4-one, HPMC increases the levels of cAMP, which in turn leads to the activation of various signaling pathways that regulate inflammation, smooth muscle contraction, and immune function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of HPMC are primarily related to its ability to modulate the levels of cAMP in various cells and tissues. In preclinical studies, HPMC has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). HPMC has also been shown to have bronchodilatory effects by relaxing the smooth muscle in the airways and improving lung function. Additionally, HPMC has been shown to have immunomodulatory effects by regulating the function of immune cells, such as T cells and macrophages.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using HPMC in lab experiments is its high selectivity for 7-hydroxy-8-[(2-methyl-1-piperidinyl)methyl]-3-phenyl-4H-chromen-4-one, which allows for the specific modulation of cAMP levels without affecting other signaling pathways. Another advantage of HPMC is its stability and solubility in aqueous solutions, which makes it easy to use in various experimental settings. However, one limitation of using HPMC in lab experiments is its relatively high cost compared to other 7-hydroxy-8-[(2-methyl-1-piperidinyl)methyl]-3-phenyl-4H-chromen-4-one inhibitors. Additionally, the effects of HPMC may vary depending on the specific cell type or tissue being studied, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for the study of HPMC. One area of research is the development of more selective and potent 7-hydroxy-8-[(2-methyl-1-piperidinyl)methyl]-3-phenyl-4H-chromen-4-one inhibitors that can be used for the treatment of various diseases. Another area of research is the identification of novel therapeutic targets that can be modulated by HPMC or other 7-hydroxy-8-[(2-methyl-1-piperidinyl)methyl]-3-phenyl-4H-chromen-4-one inhibitors. Additionally, the use of HPMC as a diagnostic tool for certain diseases, such as cancer, warrants further investigation. Finally, the potential use of HPMC in combination with other drugs or therapies for the treatment of various diseases should be explored.
Synthesemethoden
The synthesis of HPMC involves several steps, including the preparation of the starting materials, the formation of the chromone ring, and the introduction of the piperidine and phenyl groups. The most commonly used method for the synthesis of HPMC is a multi-step process that involves the use of various reagents and catalysts, including sodium hydride, bromoacetyl bromide, and palladium on carbon.
Wissenschaftliche Forschungsanwendungen
HPMC has been extensively studied for its potential therapeutic applications in various diseases, including asthma, COPD, and IBD. In preclinical studies, HPMC has been shown to have anti-inflammatory, bronchodilatory, and immunomodulatory effects. HPMC has also been studied for its potential use as a diagnostic tool for certain diseases, including cancer.
Eigenschaften
IUPAC Name |
7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-3-phenylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-15-7-5-6-12-23(15)13-18-20(24)11-10-17-21(25)19(14-26-22(17)18)16-8-3-2-4-9-16/h2-4,8-11,14-15,24H,5-7,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCLWGZTANQKDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{2-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-2-oxoethyl}-1-isoindolinone](/img/structure/B5311301.png)


![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)acetamide](/img/structure/B5311323.png)

![6-(2,4-dimethoxybenzyl)-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5311340.png)
![ethyl 4-[2-(2-methoxyphenyl)vinyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5311342.png)
![N-(5-chloro-2-methoxyphenyl)-2-cyano-3-[5-(dimethylamino)-2-furyl]acrylamide](/img/structure/B5311347.png)
![(2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)methylamine dihydrochloride](/img/structure/B5311348.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5311355.png)
![N-(4-fluorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5311364.png)
![3-methoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B5311379.png)
![1-{[1-({6-[3-(hydroxymethyl)phenyl]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one](/img/structure/B5311382.png)
